tert-Butyl (4-amino-4-methylcyclohexyl)carbamate
Description
Properties
Molecular Formula |
C12H24N2O2 |
|---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
tert-butyl N-(4-amino-4-methylcyclohexyl)carbamate |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-5-7-12(4,13)8-6-9/h9H,5-8,13H2,1-4H3,(H,14,15) |
InChI Key |
FSQJPMKIRFIPTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)NC(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Preparation Methods
Boc Protection of 4-Amino-4-methylcyclohexylamine
The most straightforward method involves reacting 4-amino-4-methylcyclohexylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate. The reaction is typically carried out in an organic solvent like dichloromethane or ethyl acetate at low temperature to moderate temperature (0–25 °C).
$$
\text{4-amino-4-methylcyclohexylamine} + \text{Boc}_2\text{O} \xrightarrow[\text{base}]{\text{solvent}} \text{tert-butyl (4-amino-4-methylcyclohexyl)carbamate}
$$
Synthesis of 4-Amino-4-methylcyclohexylamine Precursor
The amino-methylcyclohexylamine precursor can be prepared via hydrogenation or reduction of corresponding nitro or azido derivatives of 4-methylcyclohexanone or related cyclohexane derivatives. For instance, trans-4-methylcyclohexylamine can be synthesized by reduction of trans-4-methylcyclohexanone oxime or by azide substitution followed by reduction.
One patent (CN102001950A) describes the preparation of trans-4-methylcyclohexylamine via azide substitution of trans-4-methylcyclohexyl formate followed by reduction, achieving high yield (85.3%) and enantiomeric excess (99.7%) after purification.
Detailed Boc Protection Procedure (Example)
A typical procedure involves dissolving the 4-amino-4-methylcyclohexylamine in anhydrous ethyl acetate or dichloromethane, cooling the solution to 0–5 °C, and slowly adding Boc2O and a base such as N-methylmorpholine or triethylamine. The reaction mixture is stirred for 2–4 hours at low temperature, then warmed to room temperature to complete the reaction. The product is isolated by extraction, washing with dilute acid and brine, solvent evaporation, and crystallization from hexane/ethyl acetate mixtures.
Alternative Methods and Catalysis
Phase-transfer catalysis (PTC) has been used in related carbamate syntheses to improve yields and selectivity. For example, in the preparation of related tert-butyl carbamate derivatives, tetrabutylammonium bromide (TBAB) is used as a phase-transfer catalyst with potassium hydroxide and methyl sulfate as alkylating agents in ethyl acetate solvent, achieving yields up to 97%.
- Data Table: Typical Reaction Conditions and Yields
- The Boc protection step is highly efficient and can be optimized by controlling temperature and base equivalents to minimize side reactions and maximize yield.
- The stereochemistry of the cyclohexyl ring substituents (cis/trans) influences the reactivity and purification of the intermediate amines.
- Phase-transfer catalysis methods reported for related tert-butyl carbamate derivatives demonstrate that catalytic systems can significantly improve alkylation steps, which may be applicable to the preparation of this compound or its analogs.
- Purification by crystallization from hexane/ethyl acetate mixtures is effective for obtaining high-purity product.
- The use of anhydrous solvents and inert atmosphere conditions is recommended to prevent hydrolysis of Boc groups.
The preparation of this compound is primarily achieved via Boc protection of the corresponding 4-amino-4-methylcyclohexylamine. The precursor amine is synthesized through reduction of azide or nitro intermediates with high stereochemical purity. Optimization of reaction conditions, including temperature control, choice of base, and use of phase-transfer catalysts, can significantly enhance yield and purity. The methods are well-documented in patents and literature, providing a reliable framework for synthetic chemists working with this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (4-amino-4-methylcyclohexyl)carbamate can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: This compound can also be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Conditions for substitution reactions vary depending on the specific reactants involved.
Major Products Formed:
Oxidation: Products may include various oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often with altered functional groups.
Substitution: New compounds with different functional groups replacing the original ones.
Scientific Research Applications
Chemistry: tert-Butyl (4-amino-4-methylcyclohexyl)carbamate is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and as a protecting group for amines in synthetic chemistry.
Biology: In biological research, this compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: In industrial applications, this compound is used in the production of polymers, coatings, and other materials where its stability and reactivity are advantageous.
Mechanism of Action
The mechanism by which tert-Butyl (4-amino-4-methylcyclohexyl)carbamate exerts its effects involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The pathways involved typically include the modification of enzyme activity or the alteration of substrate availability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key structural analogs differ in substituents on the cyclohexyl ring, significantly altering physicochemical properties and applications:
Physicochemical Properties
- Solubility : Analogs with polar groups (e.g., hydroxymethyl in ) exhibit higher aqueous solubility due to hydrogen-bonding capacity.
- Stability : Boc-protected amines (e.g., ) are stable under basic conditions but cleaved by acids, a property critical for selective deprotection in synthesis.
Research Findings
- Stereochemical Impact : The trans-configuration in tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate improves crystallinity and purification efficiency compared to cis-isomers.
- Thermal Properties : Boc-protected amines (e.g., ) typically decompose above 200°C, consistent with carbamate stability under standard laboratory conditions.
- Toxicity and Safety: Non-hazardous analogs like tert-Butyl (4-chlorophenethyl)carbamate require minimal safety precautions, whereas brominated derivatives may necessitate stricter handling.
Biological Activity
Tert-butyl (4-amino-4-methylcyclohexyl)carbamate, also known as a carbamate derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is structurally characterized by a tert-butyl group linked to a cyclohexyl moiety that bears an amino group and a carbamate functional group. Its biological properties, particularly in the context of neuroprotection and enzyme inhibition, are critical for understanding its therapeutic potential.
Neuroprotective Effects
Recent studies have indicated that compounds similar to this compound exhibit neuroprotective properties. For instance, a related compound demonstrated moderate protective effects against amyloid beta-induced toxicity in astrocytic cells. The mechanism involved the inhibition of pro-inflammatory cytokines such as TNF-α, suggesting that this class of compounds could mitigate neuroinflammation associated with neurodegenerative diseases like Alzheimer’s disease .
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on key enzymes involved in neurological pathways. Specifically, it has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can enhance cholinergic signaling, which is beneficial in conditions characterized by cholinergic deficits .
In Vitro Studies
In vitro studies have demonstrated that related compounds exhibit significant inhibition of β-secretase and AChE activities with IC50 values indicating strong potency. For example, one study reported an IC50 value for β-secretase inhibition at 15.4 nM and for AChE at 0.17 μM, showcasing the compound's potential in treating Alzheimer's disease by reducing amyloid plaque formation .
In Vivo Studies
In vivo models have been employed to assess the efficacy of these compounds in reducing amyloid plaques and improving cognitive function. In a scopolamine-induced model of memory impairment, treatment with similar compounds resulted in a reduction of amyloid plaque deposition and improved behavioral outcomes compared to control groups . However, the bioavailability and brain penetration remain critical factors influencing the effectiveness of these compounds.
Comparative Biological Activity Table
| Compound | AChE Inhibition IC50 (μM) | β-Secretase Inhibition IC50 (nM) | Neuroprotective Effect |
|---|---|---|---|
| This compound | 0.17 | 15.4 | Moderate |
| Galantamine | 0.05 | 10 | High |
| Donepezil | 0.07 | 20 | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
